

Spectrophotometric Properties of 2-Chloro-4-Nitrophenol: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-4-nitrophenylmaltoside

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This technical guide provides an in-depth overview of the spectrophotometric properties of 2-chloro-4-nitrophenol, a compound of interest in various industrial and environmental contexts. This document details its ultraviolet-visible (UV-Vis) absorption characteristics, experimental protocols for its analysis, and insights into its biological degradation pathways.

Core Spectrophotometric Data

The UV-Vis absorption characteristics of 2-chloro-4-nitrophenol are crucial for its quantitative analysis. The wavelength of maximum absorbance (λ max) and the molar absorptivity (ϵ) are key parameters in this regard. While extensive data across multiple solvents is not readily available in the public domain, the following table summarizes the available information.

Solvent	λmax (nm)	Molar Absorptivity (ε) (M ⁻¹ cm ⁻¹)	Reference
Not Specified	approx. 320	Data not available	NIST WebBook[1]
Aqueous	420	Data not available (used for calibration curve)	[2]



Note: The molar absorptivity is a measure of how strongly a chemical species absorbs light at a particular wavelength. A higher value indicates a stronger absorption. The data from the NIST WebBook is an approximation based on the graphical representation of the spectrum.[1] The absorbance at 420 nm in aqueous solution has been used for the creation of standard calibration curves for quantitative analysis.[2]

Experimental Protocols

The determination of the spectrophotometric properties of 2-chloro-4-nitrophenol can be achieved through standard UV-Vis spectrophotometry. Below is a generalized protocol that can be adapted for specific experimental needs.

Objective: To determine the λmax and molar absorptivity of 2-chloro-4-nitrophenol in a specific solvent. Materials:

- materiais.
- 2-chloro-4-nitrophenol (analytical grade)
- Spectroscopic grade solvent (e.g., ethanol, methanol, or deionized water)
- UV-Vis spectrophotometer
- Calibrated analytical balance
- · Volumetric flasks and pipettes
- · Quartz cuvettes (1 cm path length)

Procedure:

- Preparation of a Stock Solution:
 - Accurately weigh a known mass of 2-chloro-4-nitrophenol.
 - Dissolve the compound in a specific volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).
- Preparation of Standard Solutions:



- Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations (e.g., 0.1 mM, 0.05 mM, 0.025 mM, 0.01 mM).
- Determination of λmax:
 - Use the most concentrated standard solution that gives an absorbance reading within the optimal range of the spectrophotometer (typically 0.2 - 0.8).
 - Scan the solution across a relevant UV-Vis wavelength range (e.g., 200-500 nm) to identify the wavelength of maximum absorbance (λmax).
- Measurement of Absorbance:
 - Set the spectrophotometer to the determined λmax.
 - Use the pure solvent as a blank to zero the instrument.
 - Measure the absorbance of each standard solution, starting from the least concentrated.
- · Calculation of Molar Absorptivity:
 - Plot a graph of absorbance versus concentration for the standard solutions.
 - According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length in cm, and c is the concentration in M), the slope of the resulting linear graph will be equal to the molar absorptivity multiplied by the path length.
 - Since the path length is typically 1 cm, the slope of the line is the molar absorptivity (ε).

Biodegradation Pathways of 2-Chloro-4-Nitrophenol

2-chloro-4-nitrophenol is a xenobiotic compound that can be degraded by various microorganisms. Understanding these degradation pathways is crucial for bioremediation strategies. Two primary bacterial degradation pathways have been identified: the hydroquinone pathway and the benzenetriol pathway.

Hydroquinone Pathway



In this pathway, 2-chloro-4-nitrophenol is initially converted to chlorohydroquinone, which is then dechlorinated to form hydroquinone. The aromatic ring of hydroquinone is subsequently cleaved.

Hydroquinone degradation pathway of 2-chloro-4-nitrophenol.

Benzenetriol Pathway

Alternatively, some bacteria degrade 2-chloro-4-nitrophenol via 1,2,4-benzenetriol. This pathway involves an initial monooxygenase-catalyzed reaction followed by ring cleavage. This pathway has been observed in Gram-negative bacteria like Cupriavidus sp.[3][4]

Benzenetriol degradation pathway of 2-chloro-4-nitrophenol.

Experimental Workflow for Biodegradation Study

A typical workflow to investigate the microbial degradation of 2-chloro-4-nitrophenol is outlined below. This process involves isolating degrading microbes, identifying metabolites, and elucidating the degradation pathway.

Workflow for studying 2-chloro-4-nitrophenol biodegradation.

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